molecular formula C36H38N4O8S2 B2608978 N-{3,3'-DIMETHYL-4'-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 325978-80-1

N-{3,3'-DIMETHYL-4'-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2608978
CAS No.: 325978-80-1
M. Wt: 718.84
InChI Key: ICQGISQYMWKVSY-UHFFFAOYSA-N
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Description

N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound characterized by its unique biphenyl structure with morpholine sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of morpholine sulfonyl groups. Common reagents used in these reactions include morpholine, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzamido and morpholine sulfonyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) for facilitating various reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethylbiphenyl-4,4’-diamine: Shares a similar biphenyl core but lacks the morpholine sulfonyl groups.

    4,4’-Diamino-3,3’-dimethylbiphenyl: Another biphenyl derivative with different functional groups.

Uniqueness

N-{3,3’-DIMETHYL-4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of morpholine sulfonyl groups and biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8S2/c1-25-23-29(7-13-33(25)37-35(41)27-3-9-31(10-4-27)49(43,44)39-15-19-47-20-16-39)30-8-14-34(26(2)24-30)38-36(42)28-5-11-32(12-6-28)50(45,46)40-17-21-48-22-18-40/h3-14,23-24H,15-22H2,1-2H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQGISQYMWKVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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